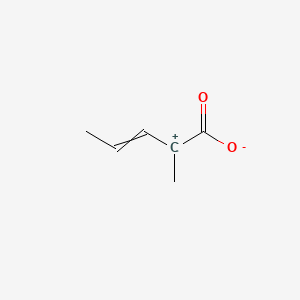![molecular formula C13H16N2O3 B14640556 {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone CAS No. 54126-86-2](/img/structure/B14640556.png)
{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, an epoxide group, and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Epoxide Group: The epoxide group can be introduced through the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various substitution reactions, often involving halogenation followed by nucleophilic substitution.
Coupling with Pyrrolidine: The final step involves coupling the functionalized pyridine with pyrrolidine under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The epoxide group can undergo oxidation reactions, potentially forming diols or other oxidized products.
Reduction: Reduction reactions can target the pyridine ring or the epoxide group, leading to various reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated pyridine derivatives can be used as starting materials, with nucleophiles such as amines or thiols for substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the pyridine ring can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyridine and pyrrolidine moieties suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The epoxide group is known to interact with various biological molecules, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, the epoxide group could form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects. The pyridine and pyrrolidine moieties could interact with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their pharmaceutical applications.
Benzimidazoles: These compounds contain a fused benzene and imidazole ring and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the epoxide group, in particular, provides unique reactivity that is not found in many similar compounds.
Eigenschaften
CAS-Nummer |
54126-86-2 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
[3-(oxiran-2-ylmethoxy)pyridin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-6-1-2-7-15)12-11(4-3-5-14-12)18-9-10-8-17-10/h3-5,10H,1-2,6-9H2 |
InChI-Schlüssel |
VKLFXNPNHXNIEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=C(C=CC=N2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)

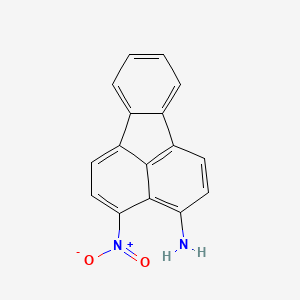


![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
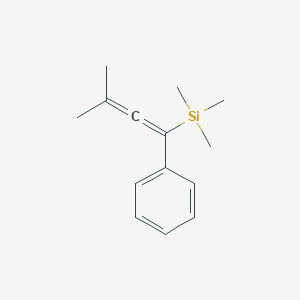
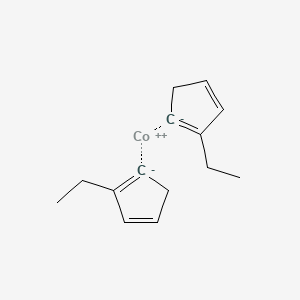
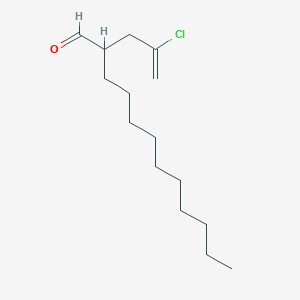
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
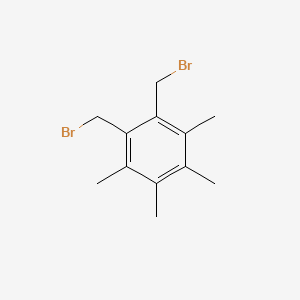
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
